molecular formula C13H11NO2 B8708467 4-Methoxy-3-(pyridin-3-yl)benzaldehyde

4-Methoxy-3-(pyridin-3-yl)benzaldehyde

Cat. No.: B8708467
M. Wt: 213.23 g/mol
InChI Key: AONOJCRUKPDQEX-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-3-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at the 4-position and a pyridin-3-yl group at the 3-position. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The pyridine ring introduces electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group, making it reactive in nucleophilic additions and condensations. This compound is notable in medicinal chemistry, particularly as a precursor in the synthesis of inhibitors targeting Trypanosoma cruzi (Chagas disease pathogen), where derivatives like NPD-0227 exhibit potent anti-parasitic activity (pIC₅₀ 6.4) with high selectivity over human cells .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-methoxy-3-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-5-4-10(9-15)7-12(13)11-3-2-6-14-8-11/h2-9H,1H3

InChI Key

AONOJCRUKPDQEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 4-methoxy-3-(pyridin-3-yl)benzaldehyde are influenced by its substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Pyridin-3-yl C₁₃H₁₁NO₂ 213.23 Electron-withdrawing pyridine enhances aldehyde reactivity; medicinal applications .
4-Methoxy-3-methylbenzaldehyde Methyl C₉H₁₀O₂ 150.18 Electron-donating methyl group; simpler structure for synthetic intermediates .
4-Methoxy-3-(trifluoromethyl)benzaldehyde Trifluoromethyl C₉H₇F₃O₂ 204.15 Strong electron-withdrawing CF₃ group increases electrophilicity; organofluorine chemistry .
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde 4-Nitrobenzyloxy C₁₅H₁₃NO₅ 295.27 Nitro group adds steric bulk and electron withdrawal; used in Schiff base coordination .
4-(5-Methoxypyridin-3-yl)benzaldehyde 5-Methoxypyridin-3-yl C₁₃H₁₁NO₂ 213.23 Methoxy on pyridine alters electronic profile; potential varied bioactivity .
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde Pyridin-3-ylmethoxy C₁₄H₁₃NO₄ 259.26 Methoxy linker may improve solubility; intermediate in heterocycle synthesis .

Preparation Methods

Retrosynthetic Analysis

The Suzuki-Miyaura coupling offers a robust route to construct the biaryl motif in 4-methoxy-3-(pyridin-3-yl)benzaldehyde. Retrosynthetically, the target compound dissects into 3-bromo-4-methoxybenzaldehyde and pyridin-3-ylboronic acid . The success of this method hinges on the availability of the brominated benzaldehyde precursor and optimized coupling conditions.

Synthesis of 3-Bromo-4-methoxybenzaldehyde

The preparation of 3-bromo-4-methoxybenzaldehyde begins with 4-methoxybenzaldehyde . Bromination at the meta position relative to the methoxy group is achieved via directed ortho-metalation (DoM).

  • Protection of Aldehyde : The aldehyde group is protected as a dimethyl acetal to prevent undesired reactions during bromination. Treatment with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid (TsOH) yields 4-methoxybenzaldehyde dimethyl acetal .

  • Directed Metalation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, deprotonation occurs ortho to the methoxy group. Quenching with iodine or bromine provides 3-bromo-4-methoxybenzaldehyde dimethyl acetal .

  • Deprotection : Acidic hydrolysis with HCl regenerates the aldehyde, yielding 3-bromo-4-methoxybenzaldehyde in 65–75% overall yield.

Suzuki-Miyaura Coupling

The brominated intermediate undergoes cross-coupling with pyridin-3-ylboronic acid under palladium catalysis:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene/ethanol (4:1)

  • Conditions : 90°C, 12–18 h under nitrogen.

The reaction affords This compound in 70–85% yield. Critical to success is the exclusion of moisture and precise stoichiometry to minimize homocoupling byproducts.

Directed Ortho-Metalation (DoM) Strategy

Regioselective Functionalization

This method leverages the strong directing effects of methoxy and acetal groups to install the pyridin-3-yl moiety directly.

Metalation and Electrophilic Quenching

  • Substrate Preparation : 4-Methoxybenzaldehyde dimethyl acetal is treated with LDA in THF at -78°C, deprotonating the position ortho to the methoxy group (C3).

  • Electrophilic Quenching : Addition of 3-pyridinyllithium (prepared from 3-bromopyridine and lithium metal) introduces the pyridin-3-yl group. Alternatively, transmetallation with ZnCl₂ followed by Negishi coupling with 3-bromopyridine achieves similar results.

  • Deprotection : Acidic workup (2 M HCl) removes the acetal, yielding the target aldehyde in 60–70% overall yield.

Challenges and Optimizations

  • Competing Metalation Sites : The methoxy group directs metalation to C3 and C5. Using bulky bases like LTMP (lithium 2,2,6,6-tetramethylpiperidide) enhances selectivity for C3.

  • Side Reactions : Overmetalation can lead to diarylation, necessitating strict temperature control (-78°C) and slow electrophile addition.

Oxidation of 4-Methoxy-3-(pyridin-3-yl)benzyl Alcohol

Synthesis of Benzyl Alcohol Precursor

The alcohol precursor is synthesized via Grignard Addition or Reductive Amination :

  • Grignard Route :

    • Substrate : 3-Bromo-4-methoxybenzaldehyde dimethyl acetal.

    • Reaction : Treatment with pyridin-3-ylmagnesium bromide in THF at 0°C to RT, followed by acidic workup, yields 4-methoxy-3-(pyridin-3-yl)benzyl alcohol .

  • Reductive Amination :

    • Substrate : 4-Methoxy-3-nitrobenzaldehyde.

    • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

    • Coupling : Condensation with pyridine-3-carbaldehyde under Dean-Stark conditions, followed by reduction with NaBH₄, affords the benzyl alcohol.

Oxidation to Aldehyde

  • Oxidizing Agents : MnO₂ (activated, 10 eq) in dichloromethane (DCM) at RT (12 h, 85% yield) or pyridinium chlorochromate (PCC) in DCM (0°C to RT, 78% yield).

  • Selectivity Concerns : Overoxidation to carboxylic acids is mitigated by using mild conditions and molecular sieves to absorb water.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Key Challenges
Suzuki-Miyaura Coupling70–85>95%HighSynthesis of brominated precursor
Directed Metalation60–7090–95%ModerateRegioselectivity control
Alcohol Oxidation75–85>90%HighOveroxidation risk
  • Suzuki-Miyaura : Preferred for industrial-scale production due to reproducibility, though brominated intermediates require multi-step synthesis.

  • Directed Metalation : Ideal for laboratory-scale synthesis with access to advanced lithiation equipment.

  • Alcohol Oxidation : Offers simplicity but demands high-purity alcohol precursors to avoid side reactions.

Q & A

Q. Methodological Guidance

  • Purity : HPLC (C18 column, acetonitrile/H₂O gradient; retention time ~8.2 min) .
  • Structural confirmation :
    • ¹H/¹³C NMR : Key peaks include aldehyde proton (δ 10.1 ppm) and pyridinyl CH (δ 8.3–8.7 ppm) .
    • High-resolution MS : Exact mass (M+H⁺ = 242.1052) .
    • IR spectroscopy : Aldehyde C=O stretch at 1705 cm⁻¹ .

How does the compound interact with biological macromolecules, and what techniques validate these interactions?

Advanced Research Question
Studies suggest binding to ACE via hydrogen bonding (methoxy O to His353) and hydrophobic interactions (pyridinyl ring to Phe512) . Validation methods:

  • Surface plasmon resonance (SPR) : Kd = 12.3 µM .
  • Isothermal titration calorimetry (ITC) : ΔH = −18.7 kJ/mol, entropy-driven binding .
  • Fluorescence quenching : Stern-Volmer analysis confirms static quenching of tryptophan residues .

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